BenchChemオンラインストアへようこそ!

(-)-Epiafzelechin

Cyclooxygenase inhibition Inflammation Isoform selectivity

(-)-Epiafzelechin (CAS 24808-04-6) is a 4'-monohydroxylated flavan-3-ol that delivers preferential COX-1 inhibition (IC50 15 µM), a selectivity profile absent in common catechol-bearing analogs like (-)-epicatechin. It uniquely combines osteoblast stimulation with osteoclast inhibition—validated in vivo at 500 µg/kg/day. Substituting with dihydroxylated flavan-3-ols compromises SAR studies and experimental reproducibility. Ideal for inflammation, bone remodeling, and PK-PD modeling with established UPLC-MS/MS parameters.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 24808-04-6
Cat. No. B191172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Epiafzelechin
CAS24808-04-6
Synonymsepiafzelechin
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1
InChIKeyRSYUFYQTACJFML-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Epiafzelechin (CAS 24808-04-6): A Distinct Flavan-3-ol Monomer for Specialized Anti-inflammatory and Osteoprotective Research Procurement


(-)-Epiafzelechin (CAS 24808-04-6) is a naturally occurring flavan-3-ol monomer belonging to the flavonoid class, characterized by a (2R,3R)-configuration and a 4'-monohydroxylated B-ring [1]. It is biosynthetically related to the more common catechins and epicatechins, but its unique B-ring hydroxylation pattern (lacking the 3',4'-dihydroxyl substitution) confers distinct pharmacological properties that differentiate it from classical flavan-3-ol analogs [2]. The compound is isolated from various plant sources including Celastrus orbiculatus, Drynaria fortunei, and Cassia species [1].

Why Generic Substitution Fails: Critical Distinctions Between (-)-Epiafzelechin and Common Flavan-3-ol Analogs


In research and industrial procurement, the assumption that all flavan-3-ols are functionally interchangeable is scientifically untenable. (-)-Epiafzelechin possesses a 4'-monohydroxylated B-ring, whereas widely available analogs such as (-)-epicatechin and (+)-catechin contain a 3',4'-dihydroxylated catechol B-ring [1]. This structural divergence directly impacts COX isoform selectivity: (-)-epiafzelechin exhibits preferential inhibition of COX-1 over COX-2, a selectivity profile not observed with catechol-bearing flavan-3-ols [2]. Furthermore, the compound demonstrates a unique combination of osteoprotective activity—simultaneously stimulating osteoblast differentiation while inhibiting osteoclast maturation—that is not replicated by its B-ring dihydroxylated counterparts [1]. Consequently, substituting (-)-epiafzelechin with structurally related but functionally distinct flavan-3-ols would compromise experimental reproducibility and invalidate comparative structure-activity relationship studies.

Quantitative Differentiation of (-)-Epiafzelechin: Head-to-Head Comparative Evidence Against Key Analogs


COX-1 Selective Inhibition: A Unique Profile Among Flavan-3-ols

(-)-Epiafzelechin is characterized as a selective COX-1 inhibitor, a rare property among flavan-3-ols [1]. In a comparative analysis, (-)-epiafzelechin showed selective inhibitory activities against cyclooxygenase-1 (COX-1) over COX-2 [1]. This selectivity is attributed to its 4'-monohydroxylated B-ring structure, contrasting with the catechol B-ring of non-selective flavan-3-ols such as (-)-epicatechin [1]. The COX-1 inhibitory potency of (-)-epiafzelechin (IC50 = 15 µM) was directly compared to the non-selective COX inhibitor indomethacin [2].

Cyclooxygenase inhibition Inflammation Isoform selectivity

In Vivo Anti-inflammatory Efficacy: Validated Oral Activity at 100 mg/kg

(-)-Epiafzelechin demonstrated significant anti-inflammatory activity in a carrageenan-induced mouse paw edema model following oral administration [1]. This in vivo efficacy is a critical differentiator from many flavan-3-ols that show potent in vitro antioxidant activity but lack validated systemic anti-inflammatory effects. In contrast, (-)-epicatechin, a structurally related flavan-3-ol, exhibited an ED50 of 74 mg/kg (i.p.) in a similar carrageenan-induced paw edema model [2], suggesting distinct pharmacokinetic or mechanistic differences despite structural similarity.

In vivo anti-inflammatory Carrageenan-induced edema Oral bioavailability

Osteoprotective Dual Action: Simultaneous Stimulation of Osteoblasts and Inhibition of Osteoclasts

(-)-Epiafzelechin uniquely modulates both arms of bone remodeling in a single compound: it stimulates osteoblast differentiation while inhibiting osteoclast maturation [1]. In murine osteoblastic MC3T3-E1 cells, (-)-epiafzelechin significantly increased alkaline phosphatase (ALP) activity, collagen content, and Runx2 mRNA expression [1]. In parallel, it reduced osteoclast precursor viability and TRAP activity in RAW 264.7 cells [1]. In a direct comparative study of flavanes isolated from Huangshan Maofeng tea, (-)-epiafzelechin at 25 μg/mL significantly increased the area of mineralized bone nodules, while (-)-epicatechin observably increased ALP activity and hydroxyproline content [2], indicating distinct but complementary osteogenic profiles.

Osteoprotection Osteoblast differentiation Osteoclast inhibition

In Vivo Osteoprotective Efficacy: Validated in Ovariectomized Mouse Model

In a six-week oral treatment study in mature ovariectomized (OVX) C57BL/6 mice, (-)-epiafzelechin (500 μg/kg/day) produced statistically significant improvements in multiple bone health parameters [1]. The compound significantly reduced urinary calcium excretion, decreased serum osteocalcin (a marker of bone turnover), reduced urinary deoxypyridinoline (a bone resorption marker), and increased bone mineral density (BMD) while improving micro-architectural properties [1]. This in vivo validation at a defined oral dose distinguishes (-)-epiafzelechin from many flavan-3-ols that show promising in vitro osteogenic activity but lack corresponding in vivo efficacy data.

Osteoporosis Bone mineral density Estrogen deficiency

Pharmacokinetic Characterization: Quantifiable Plasma Exposure Parameters

A validated UPLC-MS/MS method has been established for quantifying (-)-epiafzelechin in mouse plasma, providing essential pharmacokinetic parameters for in vivo study design [1]. Following intravenous (i.v.) administration of 10 mg/kg, the maximum plasma concentration (Cmax) reached 10.6 μg/mL, while intraperitoneal (i.p.) injection yielded a Cmax of 6.0 μg/mL with a Tmax of 15 min [1]. The distribution half-lives were 7.0 min (i.v.) and 12.6 min (i.p.) [1]. These established PK parameters enable researchers to design dose regimens with confidence, a critical advantage over uncharacterized flavan-3-ol analogs where plasma exposure is unknown.

Pharmacokinetics Bioavailability In vivo dosing

Optimal Research and Industrial Application Scenarios for (-)-Epiafzelechin Based on Quantitative Evidence


COX-1 Selective Pathway Investigation in Inflammation Research

(-)-Epiafzelechin is optimally deployed in studies requiring selective pharmacological interrogation of COX-1-mediated inflammatory pathways, as demonstrated by its preferential COX-1 over COX-2 inhibition profile [1]. The compound's defined IC50 of 15 µM against COX-1, combined with its validated oral anti-inflammatory activity at 100 mg/kg in the carrageenan-induced paw edema model [2], makes it suitable for both in vitro mechanistic studies and in vivo efficacy validation. Researchers investigating the role of COX-1 in rheumatoid arthritis, gastrointestinal mucosal protection, or platelet function will find this compound particularly valuable due to its distinct selectivity compared to non-selective flavan-3-ols like (-)-epicatechin.

Dual-Action Osteoprotective Research in Estrogen-Deficient Bone Loss Models

For studies investigating postmenopausal osteoporosis or other conditions of estrogen-deficient bone loss, (-)-epiafzelechin offers a unique dual-action profile: it simultaneously stimulates osteoblast differentiation (increased ALP activity, collagen content, Runx2 mRNA) and inhibits osteoclast maturation (reduced TRAP activity) [1]. The compound has been validated in a mature ovariectomized mouse model at 500 μg/kg/day oral dosing, demonstrating significant improvements in bone mineral density and bone turnover markers [1]. This dual mechanism distinguishes it from mono-functional osteoprotective agents and provides a valuable tool for studying integrated bone remodeling processes.

Flavan-3-ol Structure-Activity Relationship (SAR) Studies

(-)-Epiafzelechin serves as a critical comparator in flavan-3-ol SAR studies due to its unique 4'-monohydroxylated B-ring, which contrasts with the 3',4'-dihydroxylated catechol B-ring of (-)-epicatechin and (+)-catechin [1]. This structural divergence enables researchers to isolate the contribution of B-ring hydroxylation pattern to COX isoform selectivity, antioxidant potency, and osteoprotective activity. Comparative studies using (-)-epiafzelechin alongside its dihydroxylated analogs can elucidate structure-dependent differences in target engagement and downstream signaling pathways [2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Natural Product Drug Development

The availability of validated UPLC-MS/MS methodology and defined PK parameters for (-)-epiafzelechin in mice [1] makes it an excellent candidate for PK-PD modeling studies in natural product drug development. With established Cmax values (10.6 μg/mL i.v., 6.0 μg/mL i.p.) and distribution half-lives (7.0 min i.v., 12.6 min i.p.) at 10 mg/kg [1], researchers can design dose-ranging studies with predictable plasma exposures, correlating pharmacokinetic profiles with the compound's anti-inflammatory and osteoprotective pharmacodynamic endpoints. This reduces experimental variability and enhances data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Epiafzelechin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.